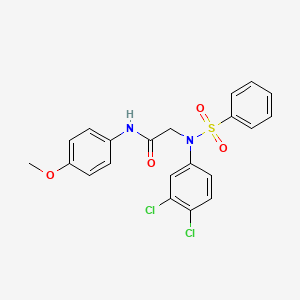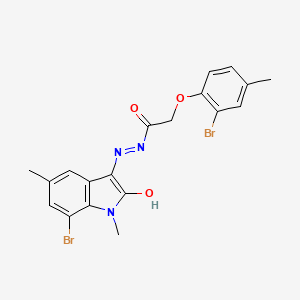![molecular formula C19H28F3N3 B6085484 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as PAPP, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. PAPP is a piperazine derivative that is structurally similar to other psychoactive compounds such as mCPP and TFMPP.
科学的研究の応用
1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential pharmacological properties such as its effects on the central nervous system. It has been shown to have an affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been studied for its potential as an antidepressant and anxiolytic agent.
作用機序
The exact mechanism of action of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain such as serotonin and dopamine. 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine can induce a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to decrease the levels of corticotropin-releasing hormone, a hormone that is involved in the stress response. Additionally, 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine on specific neurotransmitter systems and receptors. However, one limitation of using 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of lab animals.
将来の方向性
There are several potential future directions for research on 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as an antidepressant and anxiolytic agent in humans. Further research is needed to determine the safety and efficacy of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in humans. Additionally, 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine may have potential as a tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its potential therapeutic applications.
合成法
The synthesis of 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-propylpiperidine with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 1-chloro-4-(3-trifluoromethylphenyl)piperazine to yield 1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine. The purity and yield of the final product can be improved by using various purification techniques such as chromatography.
特性
IUPAC Name |
1-(1-propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N3/c1-2-8-23-9-6-17(7-10-23)24-11-13-25(14-12-24)18-5-3-4-16(15-18)19(20,21)22/h3-5,15,17H,2,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIYBXBWZVPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({[3-(1H-indazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6085403.png)
![methyl 3-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6085410.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085428.png)


![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6085448.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B6085450.png)


![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)